5,6-Diphenyl-2,3-dihydropyrazine

Beschreibung

Contextualizing Dihydropyrazine (B8608421) Chemistry

Dihydropyrazines are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention from the scientific community. These molecules are structurally characterized by a six-membered ring containing two nitrogen atoms, with one of the double bonds of the pyrazine (B50134) ring being reduced. This structural feature imparts a unique reactivity to dihydropyrazines, making them versatile intermediates in organic synthesis.

The chemistry of dihydropyrazines is rich and varied, with research spanning their synthesis, reactivity, and application. Common synthetic routes to dihydropyrazines involve the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. The reactivity of the dihydropyrazine ring allows for a range of chemical transformations, including oxidation to the corresponding pyrazine, as well as various cycloaddition and functionalization reactions. This reactivity has been harnessed to produce a diverse array of more complex molecular architectures.

From a biological perspective, dihydropyrazine derivatives have been shown to exhibit a wide range of activities, including DNA cleavage, growth inhibition of microorganisms, and cyclooxygenase inhibitory activity. journalijcar.org This has made them attractive scaffolds for the development of new therapeutic agents.

Significance of 5,6-Diphenyl-2,3-dihydropyrazine within Heterocyclic Chemistry

Within the broader class of dihydropyrazines, this compound stands out as a particularly important building block in organic synthesis. Its significance lies in the strategic placement of the two phenyl groups, which influence the electronic properties and steric environment of the molecule. This substitution pattern makes it a valuable precursor for the synthesis of a variety of other heterocyclic compounds and functional materials.

The synthesis of this compound is typically achieved through the condensation reaction of benzil (B1666583) with ethylenediamine (B42938). This straightforward synthesis makes it a readily accessible starting material for further chemical exploration.

One of the key applications of this compound is its use as a scaffold to create more complex molecular frameworks. For instance, it can be dehydrogenated to form the fully aromatic 2,3-diphenylpyrazine (B73985), a molecule with applications in materials science. researchgate.net Furthermore, the dihydropyrazine ring can undergo various reactions, allowing for the introduction of additional functional groups and the construction of novel heterocyclic systems.

Research Trajectories and Contemporary Interests

Current research involving this compound and its derivatives is expanding into several exciting areas. In the realm of medicinal chemistry, derivatives of this compound have been investigated for their potential antibacterial and antifungal properties. journalijcar.org The core structure is seen as a viable template for the design of new antimicrobial agents.

In the field of materials science, the unique electronic properties of this compound and its aromatic counterpart, 2,3-diphenylpyrazine, make them intriguing candidates for applications in organic electronics. researchgate.net Researchers are exploring their potential use in organic semiconductors and photovoltaic devices. The ability to tune the electronic properties of the molecule through chemical modification is a key area of interest.

Furthermore, the versatility of this compound as a synthetic intermediate continues to be a major driver of research. Scientists are constantly developing new synthetic methodologies that utilize this compound to access novel molecular architectures with diverse functionalities. Future research is likely to focus on the development of more efficient synthetic routes to its derivatives and a deeper exploration of their potential applications in both medicine and materials science. researchgate.net

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound.

Chemical and Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C16H14N2 | thieme-connect.com |

| Molecular Weight | 234.30 g/mol | thieme-connect.com |

| Melting Point | 163-165 °C | researchgate.net |

| Boiling Point | 382.9 °C at 760 mmHg | researchgate.net |

| Appearance | White to off-white crystalline powder | journalijcar.org |

Spectroscopic Data for this compound Derivatives

| Derivative | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Reference |

|---|---|---|---|

| 2-Methyl-3,5,6-triphenyl-2,3-dihydropyrazine | 1.10 (d, 3H), 3.85 (m, 1H), 4.20 (d, 1H), 7.10-7.60 (m, 15H) | Not explicitly provided | journalijcar.org |

| 2-Ethyl-3,5,6-triphenyl-2,3-dihydropyrazine | 0.98 (t, 3H), 1.40-1.47 (m, 2H), 3.02-3.11 (m, 1H), 4.04 (d, 1H), 7.10-7.37 (m, 15H) | 10.9, 26.1, 63.0, 65.5, 127.8, 129.0, 130.1, 138.1, 142.1, 159.9 | journalijcar.org |

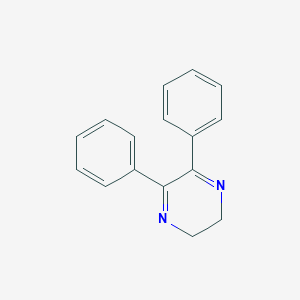

Structure

2D Structure

Eigenschaften

IUPAC Name |

5,6-diphenyl-2,3-dihydropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLPQDGVFVQQOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70292450 | |

| Record name | 5,6-diphenyl-2,3-dihydropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1489-06-1 | |

| Record name | 1489-06-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82696 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-diphenyl-2,3-dihydropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5,6 Diphenyl 2,3 Dihydropyrazine and Its Derivatives

Classical Condensation Reactions

The formation of the dihydropyrazine (B8608421) ring is often achieved through the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. This fundamental reaction has been adapted in various ways to produce 5,6-diphenyl-2,3-dihydropyrazine and related compounds.

Synthesis from 1,2-Diketones and 1,2-Diamines

The most direct route to the this compound core involves the reaction between a 1,2-diketone and a 1,2-diamine. Specifically, the condensation of benzil (B1666583) (a 1,2-diketone) with ethylenediamine (B42938) (a 1,2-diamine) yields the target molecule. This reaction is a cornerstone in the synthesis of this class of compounds.

Benzil-Based Condensation Routes

Benzil is a readily available and frequently utilized starting material for synthesizing this compound derivatives. A common method involves the reaction of benzil with 1-alkyl-2-arylethanediamine dihydrochlorides in the presence of sodium acetate (B1210297) trihydrate. trp.org.intrp.org.in This approach allows for the introduction of various substituents onto the dihydropyrazine ring, leading to a library of compounds with diverse electronic and steric properties. The reaction proceeds efficiently, providing the desired 2-alkyl-3-aryl-5,6-diphenyl-2,3-dihydropyrazine derivatives. trp.org.intrp.org.in

Solvent-Free and Catalyst-Free Approaches

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic methods. While the search results provided specific examples of solvent-free synthesis for related heterocyclic compounds like 1,2,4-triazines and pyrazoles, they did not explicitly detail a solvent-free and catalyst-free method for the direct synthesis of this compound from benzil and ethylenediamine. rsc.orgresearchgate.net However, the development of such conditions for analogous reactions suggests the potential for similar eco-friendly protocols for the title compound.

Synthesis of Substituted 5,6-Diphenyl-2,3-dihydropyrazines

The functionalization of the this compound scaffold is crucial for modulating its physicochemical and biological properties. Various synthetic strategies have been developed to introduce a range of substituents at different positions of the dihydropyrazine ring.

Preparation of 2-Alkyl-3-aryl-5,6-diphenyl-2,3-dihydropyrazines

A notable method for the synthesis of 2-alkyl-3-aryl-5,6-diphenyl-2,3-dihydropyrazines involves a multi-step sequence starting from the corresponding 1-alkyl-2-arylethanediamine dihydrochlorides. These diamine precursors are reacted with benzil and sodium acetate trihydrate to afford the target dihydropyrazine derivatives. trp.org.intrp.org.in This synthetic route has been successfully employed to produce a series of compounds with varying alkyl and aryl substituents at the 2 and 3 positions of the dihydropyrazine ring. trp.org.intrp.org.in The structures of these compounds are typically confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR. trp.org.intrp.org.in

| Compound | R¹ | R² | Melting Point (°C) | Yield (%) |

| 30 | H | H | 140-142 | 75 |

| 31 | H | p-OCH₃ | 152-154 | 78 |

| 32 | H | o-Cl | 160-162 | 80 |

| 33 | CH₃ | H | 135-137 | 72 |

| 34 | CH₃ | p-F | 145-147 | 82 |

Table 1: Physical data for synthesized 2-alkyl-3-aryl-5,6-diphenyl-2,3-dihydropyrazines. trp.org.in

Chemical Reactivity and Transformation Pathways of 5,6 Diphenyl 2,3 Dihydropyrazine

Oxidation and Aromatization Reactions

The conversion of the dihydropyrazine (B8608421) ring to a fully aromatic pyrazine (B50134) system is a key transformation of 5,6-diphenyl-2,3-dihydropyrazine. This can be achieved through various oxidative methods.

Conversion to 2,3-Diphenylpyrazine (B73985)

The oxidation of this compound yields the aromatic compound 2,3-diphenylpyrazine. This transformation is a dehydrogenation reaction, which can be accomplished using several methods. One common approach involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), often with a hydrogen acceptor or under aerobic conditions to facilitate the removal of hydrogen and drive the aromatization.

Another synthetic route that leads to the formation of 2,3-diphenylpyrazine involves the direct condensation of benzil (B1666583) with ethylenediamine (B42938). In some procedures, the initially formed this compound is not isolated but is aromatized in situ to the final pyrazine product.

Table 1: Methods for the Aromatization of Dihydropyrazines

| Method | Reagents/Catalyst | Conditions | Product |

|---|---|---|---|

| Catalytic Dehydrogenation | Pd/C | Heating, often with a hydrogen acceptor | Aromatic Pyrazine |

| In situ Aromatization | Benzil, Ethylenediamine, Oxidant | One-pot reaction | Aromatic Pyrazine |

| Aerobic Oxidation | Air | Heating in a suitable solvent | Aromatic Pyrazine |

In situ Aromatization during C-H Activation

In the context of transition metal-catalyzed C-H activation reactions, the dihydropyrazine ring can undergo in situ aromatization. While specific examples with this compound are not extensively documented, the general principle involves the transition metal catalyst promoting both the desired C-H functionalization and the dehydrogenation of the dihydropyrazine ring in the same reaction vessel. This tandem process is advantageous as it avoids a separate oxidation step. The driving force for this aromatization is the formation of a thermodynamically stable aromatic pyrazine ring. The in situ generation of a base can also facilitate such transformations by promoting the elimination of protons. nih.gov

Nucleophilic Addition Reactions

The imine-like C=N bonds within the this compound ring are susceptible to nucleophilic attack, leading to the formation of new saturated heterocyclic systems.

Reaction with Malononitrile (B47326): Formation of Polycyclic Systems (Diazatriquinacene Precursors)

A notable reaction of this compound is its reaction with malononitrile, which leads to the formation of a complex polycyclic system. Specifically, the reaction of this compound with two equivalents of malononitrile in refluxing ethanol (B145695) yields 2,6-diamino-3,5-dicyano-4,10-diphenyl-1,7-diazatricyclo[5.2.1.04,10]deca-2,5-diene, a precursor to the diazatriquinacene framework, in approximately 70% yield. electronicsandbooks.com This transformation involves a rearrangement and provides an efficient route to these intricate nitrogen-containing polycycles. electronicsandbooks.comacs.org

Table 2: Reaction of this compound with Malononitrile

| Reactant | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | Malononitrile (2 equiv.) | 95% Ethanol, Reflux, 1h | 2,6-diamino-3,5-dicyano-4,10-diphenyl-1,7-diazatricyclo[5.2.1.04,10]deca-2,5-diene | 70% electronicsandbooks.com |

Addition of Hydrogen Cyanide

The addition of hydrogen cyanide (HCN) to the C=N bonds of this compound is another example of a nucleophilic addition reaction. This reaction is typically not performed with pure HCN gas due to its high toxicity. Instead, a mixture of a cyanide salt (e.g., potassium cyanide) and a weak acid is used to generate HCN in situ. libretexts.org The nucleophilic cyanide ion attacks the carbon atom of the imine bond, followed by protonation of the nitrogen atom. This reaction leads to the formation of an aminonitrile.

Transition Metal-Catalyzed Functionalizations

The C-H bonds of the phenyl groups and potentially the dihydropyrazine ring of this compound are targets for transition metal-catalyzed functionalization. While specific examples for this exact molecule are not widespread in the literature, the principles of C-H activation catalyzed by metals such as palladium, rhodium, and iridium are well-established for similar heterocyclic and aromatic systems. rsc.orgdiva-portal.orgnih.govmdpi.comrsc.orgsnnu.edu.cnnih.govmdpi.com These reactions offer powerful methods for the direct introduction of new functional groups, avoiding the need for pre-functionalized substrates.

Commonly, a directing group is employed to guide the metal catalyst to a specific C-H bond, ensuring regioselectivity. In the case of this compound, the nitrogen atoms of the dihydropyrazine ring could potentially act as directing groups for the functionalization of the ortho C-H bonds of the phenyl rings. The catalytic cycles for these transformations typically involve the oxidative addition of the catalyst to a C-H bond, followed by reductive elimination to form the functionalized product and regenerate the catalyst.

Table 3: Overview of Potential Transition Metal-Catalyzed Functionalizations

| Catalyst Family | Potential Reaction Type | General Mechanistic Step |

|---|---|---|

| Palladium | Arylation, Alkenylation, Acetoxylation | C-H palladation |

| Rhodium | Alkenylation, Annulation | C-H activation/cyclometalation |

| Iridium | Borylation, Iodination, Amination | C-H activation/oxidative addition |

Ruthenium(II)-Catalyzed C-H Bond Activation and Arylation

The direct C-H bond activation and arylation of this compound itself using Ruthenium(II) catalysts is not extensively documented in reviewed scientific literature. However, the principles of Ru(II)-catalyzed C-H arylation have been widely established for a variety of aromatic and heterocyclic substrates. This methodology generally enables the direct formation of C-C bonds between two aromatic systems, offering an atom-economical alternative to traditional cross-coupling reactions.

Typically, these transformations involve a directing group on the substrate that coordinates to the ruthenium center, facilitating the cleavage of a specific C-H bond, often at the ortho position. Common directing groups include pyridines, amides, and other nitrogen- or oxygen-containing functionalities. The catalytic cycle often involves a [RuCl₂(p-cymene)]₂ precursor, which, in the presence of a base and an arylating agent (like an aryl halide or boronic acid), can selectively functionalize the C-H bond. While specific examples involving this compound are lacking, its nitrogen atoms within the dihydropyrazine ring could theoretically serve a directing role in such a transformation, pending further investigation.

Hydrolytic Transformations of Arylated Dihydropyrazine Products

Given the absence of specific literature on the successful C-H arylation of this compound, the hydrolytic transformations of its arylated derivatives are not described. In a broader context, the hydrolysis of related N-heterocyclic compounds can lead to various outcomes, including ring opening or the transformation of peripheral functional groups. For instance, studies on other systems have shown that diarylated aldimines can be readily hydrolyzed under acidic conditions to produce the corresponding arylated benzaldehydes. This suggests that if an arylated dihydropyrazine were synthesized, its stability and subsequent transformations under hydrolytic conditions would be a critical area for investigation.

Reactions with Alcoholic Alkali and Bipyrazinyl Formation

The reaction of 2,3-dihydro-5,6-diphenylpyrazine with alcoholic alkali results in a disproportionation reaction, yielding both an oxidized and a dimerized product. This transformation does not produce the expected tetraphenyl-tetraazabiphenylene but instead leads to the formation of 2,3-diphenylpyrazine and 5,5′,6,6′-tetraphenyl-2,2′-bipyrazinyl. uchile.cl This reaction highlights the inherent reactivity of the dihydropyrazine ring system under basic conditions, leading to aromatization through oxidation for one portion of the reactant and dimerization for the other. A similar reaction pathway is observed for 2,3-dihydro-5,6-bis(p-methoxyphenyl)pyrazine. uchile.cl

Table 1: Reaction of this compound with Alcoholic Alkali

| Reactant | Reagent | Products |

| This compound | Alcoholic Alkali | 1. 2,3-Diphenylpyrazine2. 5,5′,6,6′-Tetraphenyl-2,2′-bipyrazinyl |

Photooxygenation Studies and Reactivity Profiles

Photooxygenation involves the light-induced reaction of a substance with molecular oxygen. wikipedia.org Studies on 5,6-disubstituted-2,3-dihydropyrazines indicate that the nature of the substituents at the 5- and 6-positions significantly influences the molecule's reactivity toward singlet oxygen (¹O₂).

Research on 5-methyl-6-phenyl-2,3-dihydropyrazine (B14720833) (MPD), a close analog of the title compound, reveals that the replacement of a methyl group with a phenyl group enhances the reactivity of the dihydropyrazine ring. uchile.cl The total rate constant (kₙ) for the reaction with singlet oxygen is considerably higher for the phenyl-substituted derivative compared to the dimethyl-substituted one. This increased reactivity is attributed to an alternative reaction pathway involving a perepoxide-like exciplex that is stabilized by the interaction of the negative charge on the terminal oxygen with the aromatic π-system of the phenyl group. uchile.cl This finding strongly suggests that this compound would exhibit a high reactivity profile in photooxygenation reactions. The proposed mechanism involves the formation of an unstable endoperoxide, which can then undergo further transformations.

Table 2: Total Rate Constants (kₙ) for the Reaction of Dihydropyrazines with Singlet Oxygen in Various Solvents

| Compound | Solvent | kₙ (x 10⁵ M⁻¹s⁻¹) |

| 5,6-Dimethyl-2,3-dihydropyrazine (DMD) | Hexafluoro-2-propanol | 0.26 |

| 5,6-Dimethyl-2,3-dihydropyrazine (DMD) | N,N-dimethylacetamide | 58.9 |

| 5-Methyl-6-phenyl-2,3-dihydropyrazine (MPD) | Trifluoroethanol | 5.74 |

| 5-Methyl-6-phenyl-2,3-dihydropyrazine (MPD) | Tributyl phosphate | 159.0 |

| Data sourced from a study on the solvent effect on the sensitized photooxygenation of 2,3-dihydropyrazine derivatives. uchile.cl |

Compound Index

Structural Elucidation and Spectroscopic Characterization of 5,6 Diphenyl 2,3 Dihydropyrazine Analogues

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of 5,6-diphenyl-2,3-dihydropyrazine analogues, FT-IR spectra reveal characteristic vibrational frequencies for the various bonds within the structure.

The aromatic C-H stretching vibrations of the phenyl rings typically appear in the region of 3100-3000 cm⁻¹. scielo.org.za For instance, in a related thiazolidinone derivative, these vibrations were observed at 3057.7 and 3008.8 cm⁻¹. scielo.org.za The aliphatic C-H stretching vibrations of the dihydropyrazine (B8608421) ring are expected at lower frequencies. Asymmetric and symmetric stretching vibrations of CH₂ groups generally occur in the 2900-2800 cm⁻¹ range.

The C=N stretching vibration of the dihydropyrazine ring is a key characteristic band, though its exact position can vary depending on the surrounding molecular environment. The C-C stretching vibrations within the aromatic rings usually give rise to a series of bands in the 1600-1400 cm⁻¹ region. Out-of-plane C-H bending vibrations are also informative, particularly for substitution patterns on the phenyl rings.

Table 1: Typical FT-IR Vibrational Frequencies for Dihydropyrazine Analogues

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H Stretch | 3100-3000 | scielo.org.za |

| Aliphatic C-H Stretch | 2900-2800 | |

| C=N Stretch | ~1650 | |

| Aromatic C=C Stretch | 1600-1400 | scielo.org.za |

| C-H Out-of-Plane Bend | 900-675 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed carbon-hydrogen framework of organic molecules. Different NMR techniques provide complementary information.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. For this compound, the protons on the two phenyl groups will appear as multiplets in the aromatic region, typically between δ 7.0 and 8.0 ppm. The chemical shifts and splitting patterns of these protons can offer insights into the substitution on the phenyl rings.

The protons of the dihydropyrazine ring are also characteristic. The two methylene (B1212753) (-CH₂-) groups at the 2 and 3 positions are expected to show signals in the aliphatic region of the spectrum. These would likely appear as a singlet or a set of multiplets depending on their chemical and magnetic equivalence. For example, in the parent 2,5-diphenylpyrazine, the pyrazine (B50134) protons appear as a singlet at δ 9.06 ppm. rsc.org In substituted analogues like 2,5-di-p-tolylpyrazine, this singlet shifts to δ 8.89 ppm. rsc.org

Table 2: ¹H NMR Chemical Shifts for Selected Pyrazine Analogues (in CDCl₃)

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| 2,5-Diphenylpyrazine | Pyrazine H | 9.06 | s | rsc.org |

| Phenyl H | 8.05 | d | rsc.org | |

| Phenyl H | 7.46-7.53 | m | rsc.org | |

| 2,5-di-p-Tolylpyrazine | Pyrazine H | 8.89 | s | rsc.org |

| Tolyl H | 8.03 | d | rsc.org | |

| Tolyl H | 7.31 | d | rsc.org | |

| CH₃ | 2.42 | s | rsc.org | |

| 2,5-bis(2-Fluorophenyl)pyrazine | Pyrazine H | 9.09 | s | rsc.org |

| Phenyl H | 8.16-8.21 | m | rsc.org | |

| Phenyl H | 7.26-7.52 | m | rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In this compound and its analogues, distinct signals are observed for the aromatic carbons and the aliphatic carbons of the dihydropyrazine ring.

The carbons of the phenyl groups typically resonate in the range of δ 125-140 ppm. The ipso-carbon (the carbon attached to the dihydropyrazine ring) will have a chemical shift that is sensitive to the electronic nature of the heterocyclic ring. The carbons of the dihydropyrazine ring will also have characteristic chemical shifts. The C=N carbons are expected to appear downfield, often above δ 140 ppm. For instance, in 2,5-diphenylpyrazine, the C=N carbon appears at δ 150.7 ppm. rsc.org The aliphatic -CH₂- carbons of the dihydropyrazine ring will resonate upfield.

Table 3: ¹³C NMR Chemical Shifts for Selected Pyrazine Analogues (in CDCl₃)

| Compound | Carbon | Chemical Shift (δ, ppm) | Reference |

| 2,5-Diphenylpyrazine | C=N | 150.7 | rsc.org |

| Phenyl C | 141.2, 136.3, 129.7, 129.0, 126.8 | rsc.org | |

| 2,5-di-p-Tolylpyrazine | C=N | 151.5 | rsc.org |

| Tolyl C | 140.0, 139.2, 133.8, 129.7, 126.9, 21.4 (CH₃) | rsc.org | |

| 2,5-bis(2-Fluorophenyl)pyrazine | C=N | 148.5, 144.8, 144.7, 143.4, 143.3 | rsc.org |

| Phenyl C | 161.9, 159.4, 131.5, 131.0, 124.8, 124.3, 116.5, 116.3 | rsc.org |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR spectroscopy is a valuable tool for characterizing fluorinated analogues of this compound. Fluorine-19 has a natural abundance of 100% and a high sensitivity, making it an excellent nucleus for NMR studies. nih.gov The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing detailed information about the location of fluorine atoms within the molecule.

In the case of fluorinated phenyl substituents, the ¹⁹F chemical shifts can confirm the position of the fluorine atom on the aromatic ring (ortho, meta, or para). For example, in studies of fluorinated peptides, distinct ¹⁹F NMR signals were observed for para-fluoro-Phe, 3-fluoro-Tyr, and 2-fluoro-Tyr residues, indicating different local environments. nih.gov This technique is particularly useful in drug discovery and development for studying protein-ligand interactions of fluorinated compounds. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. For this compound and its analogues, the UV-Vis spectrum is dominated by π → π* transitions associated with the aromatic phenyl rings and the C=N bond of the dihydropyrazine ring.

The position and intensity of the absorption bands can be influenced by the solvent polarity and the nature of the substituents on the phenyl rings. For instance, studies on a similar pyrazoline derivative showed that the absorption wavelength experienced a red shift (bathochromic shift) in more polar solvents. physchemres.org The electronic transitions can be further understood through theoretical calculations, which can help assign the observed absorption bands to specific molecular orbital transitions, such as HOMO to LUMO transitions. physchemres.orgmdpi.com

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry is a crucial technique for determining the molecular weight and confirming the elemental composition of a compound. For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would correspond to its molecular weight of 234.29 g/mol . nih.govlookchem.com The exact mass can be determined with high-resolution mass spectrometry, providing further confirmation of the molecular formula, C₁₆H₁₄N₂. nih.govlookchem.com

The fragmentation pattern observed in the mass spectrum can also provide structural information. For example, in 2,5-diphenylpyrazine, a related compound, prominent fragments are observed at m/z 232 (molecular ion), 204, 178, 155, 102, and 76. rsc.org The fragmentation of this compound would likely involve the loss of fragments from the dihydropyrazine ring and the phenyl substituents.

Computational and Theoretical Investigations of 5,6 Diphenyl 2,3 Dihydropyrazine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations offer deep insights into the electronic behavior of 5,6-Diphenyl-2,3-dihydropyrazine, revealing details about its ionization potential, electron affinity, and the arrangement of its molecular orbitals.

Molecular orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. youtube.com An MO energy diagram visually represents the energies of these orbitals. For this compound, the diagram would show the relative energies of the bonding, non-bonding, and anti-bonding orbitals. youtube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy gap between the HOMO and LUMO is a critical parameter that influences the electronic absorption spectra and the chemical reactivity of the molecule. In related heterocyclic systems, the HOMO is often associated with the π-system of the aromatic rings, while the LUMO is typically a π* anti-bonding orbital. researchgate.net The specific energies and compositions of these frontier orbitals for this compound would be determined by the interplay of the dihydropyrazine (B8608421) ring and the two phenyl substituents.

Table 1: Key Molecular Orbitals and Their Significance

| Orbital | Description | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Relates to the ionization potential and the ability to donate electrons. |

| LUMO | Lowest Unoccupied Molecular Orbital | Relates to the electron affinity and the ability to accept electrons. |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It has been applied to molecules similar to this compound to study their conformation, spectroscopic properties, and internal interactions.

The three-dimensional structure of this compound is not planar. The dihydropyrazine ring can adopt different conformations, such as a screw-boat conformation. researchgate.net The orientation of the two phenyl rings relative to the dihydropyrazine core and to each other is also a key structural feature. DFT calculations can be used to determine the most stable conformation (the global minimum on the potential energy surface) and the energy barriers between different conformations. For instance, in a related compound, 2-methyl-3,5,6-triphenyl-2,3-dihydropyrazine, the heterocyclic ring was found to adopt a screw-boat conformation with all substituents in equatorial positions. researchgate.net The dihedral angles between the phenyl rings are also important parameters determined through these studies. researchgate.net

DFT calculations are a valuable tool for predicting and interpreting various spectroscopic properties, including vibrational (infrared and Raman) and electronic (UV-Visible) spectra. nih.gov By calculating the vibrational frequencies, a theoretical infrared spectrum can be generated, which can then be compared with experimental data to aid in the assignment of spectral bands to specific molecular vibrations. Similarly, time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, providing insights into the UV-Visible absorption spectrum of this compound. nih.gov These calculations can help to understand how the electronic structure and conformation of the molecule give rise to its observed spectroscopic signatures.

Advanced Research Applications of 5,6 Diphenyl 2,3 Dihydropyrazine in Chemical Biology and Materials Science

Bioactivity and Medicinal Chemistry

The inherent chemical properties of the pyrazine (B50134) ring system make it a versatile scaffold for the design of biologically active molecules. nih.govtandfonline.comnih.gov The presence of nitrogen atoms in the ring allows for various chemical modifications, enabling the fine-tuning of its pharmacological profile. ieasrj.com

DNA Strand-Breakage Activity and Related Mechanisms

Dihydropyrazine (B8608421) derivatives have been identified as a novel class of agents capable of inducing DNA strand breaks. nih.gov This activity is believed to be mediated by the generation of active oxygen radicals in an aqueous solution. nih.gov The dihydropyrazine skeleton itself is crucial for this activity. nih.gov

Studies using plasmid pBR322 ccc-DNA have demonstrated the DNA strand-breaking capabilities of various dihydropyrazine derivatives. nih.gov The introduction of methyl groups to the dihydropyrazine skeleton has been shown to enhance this activity. nih.gov The presence of Cu2+ ions can also significantly influence the DNA strand-breaking activity of these compounds. nih.gov Further research suggests that sugar-derived dihydropyrazines can induce cellular changes and apoptosis-related proteins, indicating their potential to cause internal injuries in vivo. nih.gov

Antimicrobial Efficacy (Antibacterial, Antifungal)

Pyrazine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. nih.govtandfonline.comnih.gov The versatility of the pyrazine scaffold allows for the synthesis of derivatives with potent activity against various microbial strains. trp.org.in

In one study, synthesized 2,3-dihydropyrazines were screened for their antibacterial activity against Staphylococcus aureus, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Salmonella typhi, and for antifungal activity against Candida albicans, Aspergillus flavus, Rhizopus, and Mucor. trp.org.in Structure-activity relationship (SAR) studies revealed that certain substitutions on the dihydropyrazine ring led to excellent in vitro antibacterial and antifungal activity. trp.org.in For instance, some derivatives showed significant inhibition of K. pneumoniae and P. aeruginosa, as well as potent activity against A. flavus and Mucor. trp.org.in

The antimicrobial potential of pyrazine derivatives extends to drug-resistant strains. For example, pyrazine carboxamides have shown strong antibacterial activity against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi). mdpi.com

Growth Inhibition Studies (e.g., Escherichia coli)

The biological activity of dihydropyrazines includes the inhibition of bacterial growth. trp.org.in Research has documented the growth inhibition of Escherichia coli by dihydropyrazines that also possess DNA strand-cleaving activity. trp.org.in This suggests a potential link between the mechanism of DNA damage and the bacteriostatic effects of these compounds.

Enzyme and Receptor Modulation Potential

Pyrazine derivatives have been investigated for their ability to modulate the activity of various enzymes and receptors, highlighting their potential in treating a wide range of diseases. nih.govnih.gov For instance, new derivatives of 5,6-diphenyl triazine-thio methyl triazole have been designed as multifunctional agents for Alzheimer's disease, showing inhibitory activity against BACE1 and cholinesterases (AChE and BuChE). nih.gov Molecular docking studies have provided insights into the binding mechanisms of these compounds within the active sites of these enzymes. nih.gov

Furthermore, pyrazine-based PROTAC (Proteolysis Targeting Chimera) degraders have been developed for hematopoietic progenitor kinase 1 (HPK1), a negative regulator in the T-cell receptor signaling pathway, with potential applications in tumor immunotherapy. acs.org

Anti-inflammatory and Analgesic Properties of Pyrazine Derivatives

Pyrazine and its derivatives are recognized for their significant anti-inflammatory and analgesic properties. nih.govtandfonline.comnih.govscilit.com These compounds can influence key inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes and nitric oxide (NO) production. ieasrj.com Specifically, pyrazine derivatives have been shown to inhibit COX-2, an enzyme upregulated during inflammation. ieasrj.com

The development of pyrazine-containing hybrids, where the pyrazine ring is combined with other anti-inflammatory pharmacophores, aims to create more potent agents that can target multiple molecular pathways involved in inflammation. ieasrj.com Studies on various pyrazoline derivatives have also demonstrated their potential as anti-inflammatory and analgesic agents. nih.govmdpi.com

Cytotoxicity Evaluation in Cancer Cell Lines

The cytotoxic effects of dihydropyrazine and its derivatives against various cancer cell lines have been a subject of investigation. While some dihydropyridine (B1217469) derivatives have shown cytotoxic activity against human oral tumor cell lines, their toxicity against normal cells was also noted. researchgate.net

In other studies, a series of 1,4-dihydropyridines were synthesized and evaluated for their cytotoxic effects against MCF-7 (breast cancer), LS180 (colon cancer), and MOLT-4 (leukemia) cell lines. nih.govbrieflands.com The results indicated that these compounds exhibited a range of potencies, with some derivatives showing promising activity, particularly against MOLT-4 cells. nih.govbrieflands.com The introduction of specific substituents, such as an N-thiazolyl carbamoyl (B1232498) group, appeared to enhance the cytotoxic potential of these derivatives. nih.govbrieflands.com

Furthermore, the cytotoxicity of newly synthesized compounds has been tested against a variety of cancer cell lines, including human gastric, colon, liver, breast, and nasopharyngeal cancers, with some derivatives exhibiting optimal cytotoxic effects in the nanomolar range. researchgate.net

Role as NPY Antagonists

Dihydropyrazine derivatives have been identified as a noteworthy class of compounds in the exploration of Neuropeptide Y (NPY) antagonists. chemicalbook.comnih.gov NPY is a widely distributed neurotransmitter in the central and peripheral nervous systems, involved in various physiological processes. The development of NPY antagonists is a significant area of research for potential therapeutic interventions. Studies have highlighted that novel dihydropyrazine analogues show promise as NPY antagonists, indicating the potential of the 5,6-Diphenyl-2,3-dihydropyrazine core structure as a foundational element for designing such agents. nih.gov The biological and physiological roles of dihydropyrazines, including their function as NPY antagonists, are well-documented in scientific literature. chemicalbook.com

Materials Science Applications

The rigid, aromatic structure of this compound makes it an interesting building block for various materials.

While direct synthesis of conjugated polymers using this compound is not extensively documented, the synthesis of related donor-acceptor (D-A) and acceptor-acceptor (A-A) polymers provides a blueprint for its potential use. researchgate.net Common synthetic routes for such polymers include Stille and Suzuki coupling polycondensation reactions, which typically employ a palladium catalyst. researchgate.net For instance, the synthesis of a dye polymer like PDPP-2Py-2Tz involves the polymerization of monomers such as a diketopyrrolopyrrole (DPP) derivative with another heterocyclic unit in the presence of a catalyst like [Pd₂(dba)₃]. researchgate.net The resulting polymers often exhibit slight crystallinity, which can be investigated using techniques like X-ray diffraction (XRD) to determine interchain and interlamellar spacing. researchgate.net

Conjugated polymers derived from heterocyclic units similar to dihydropyrazine are actively investigated for their use in organic thin-film transistors (OTFTs). The performance of these materials in semiconductor devices is highly dependent on factors such as their LUMO energy levels and thermal stability. researchgate.net The morphology of the thin films, which can be studied using atomic force microscopy (AFM), also plays a crucial role in device performance. researchgate.net The investigation of dye-based polymers in OTFTs reveals how molecular structure and packing influence charge transport properties, offering insights into how a this compound-based polymer might perform. researchgate.net

The synthesis of polymers incorporating pyrazine-like structures heavily relies on catalysis. Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki reactions, are fundamental methods for creating the long-chain polymers used in materials science. researchgate.netmdpi.com Catalysts like tetrakis(triphenylphosphine)palladium (B116648) [Pd(PPh₃)₄] and bis(dibenzylideneacetone)palladium (B129372) [Pd₂(dba)₃] are frequently used. researchgate.net In these polymerization reactions, organo-distannane and organo-dihalogen compounds are used as monomers. researchgate.net While not directly an application of this compound as a catalyst itself, its synthesis and subsequent polymerization are dependent on these catalytic systems.

The assembly of molecules into larger, ordered structures is a key aspect of materials science. The crystal structure of molecules like 5,6-Diphenyl-pyrazine-2,3-dicarbonitrile, a related compound, reveals weak π-π stacking interactions between the pyrazine and phenyl rings, with centroid-centroid distances of around 3.813 Å. scispace.com These non-covalent interactions are crucial for the formation of supramolecular assemblies and coordination polymers. The phenyl groups on the dihydropyrazine ring can influence the orientation and packing of the molecules in the solid state, suggesting that this compound could serve as a ligand or building block in the design of new coordination polymers with specific structural and electronic properties. scispace.com

Analytical Applications

The dihydropyrazine scaffold has been investigated for its potential in analytical chemistry, particularly in the development of sensors and as a reactive species in chemical analysis. Dihydropyrazine derivatives have been studied for their cycloaddition behavior toward ketenes, a reaction that can be monitored and analyzed to understand the compound's inherent chemical reactivity. scispace.com This reactivity can be harnessed for derivatization or detection purposes. Furthermore, the electrochemical properties of related nitrogen-containing heterocyclic compounds are utilized in the development of sensors, for example, in the electrochemical detection of analytes like hydrazine. mdpi.comnih.govrsc.org Modified electrodes are often employed to enhance sensitivity and selectivity for the target analyte. mdpi.comrsc.org While specific analytical methods employing this compound as the primary analytical reagent are not widespread, the chemical properties of the dihydropyrazine ring system suggest its potential for such applications, possibly in electrochemical or spectroscopic detection methods. scispace.comnih.gov

Role as Oxidation Inhibitors and Biocides

While direct studies on the antioxidant properties of this compound are limited, the broader class of dihydropyrazine and dihydropyridine derivatives has demonstrated significant potential as oxidation inhibitors. These compounds are noted for their ability to scavenge free radicals and reduce oxidative stress. The antioxidant activity is often attributed to the dihydropyridine ring system, which can act as a hydrogen donor to neutralize reactive oxygen species. This characteristic suggests that this compound may possess similar capabilities, although specific experimental validation is necessary to confirm this hypothesis.

Research has shown that derivatives of this compound exhibit notable biocidal activity, functioning as both antibacterial and antifungal agents. A study on a series of 2-alkyl-3-aryl-5,6-diphenyl-2,3-dihydropyrazine derivatives revealed their efficacy against various pathogenic microbes.

Antibacterial Activity:

The synthesized dihydropyrazine derivatives were screened for their in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The results indicated that the level of activity is influenced by the nature of the substituents on the dihydropyrazine core.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound Derivative | Target Bacteria | Activity Level |

| Unsubstituted Aryl Moiety | Staphylococcus aureus, Salmonella typhi | Moderate |

| Substituted Aryl Moiety | Klebsiella pneumoniae, Pseudomonas aeruginosa | Significant |

Antifungal Activity:

The same series of this compound derivatives was also tested for antifungal properties against several fungal strains. The findings highlighted their potential as effective antifungal agents, again with activity dependent on the specific molecular structure.

Table 2: Antifungal Activity of this compound Derivatives

| Compound Derivative | Target Fungi | Activity Level |

| Unsubstituted Aryl Moiety | Candida albicans, Rhizopus | Moderate |

| Substituted Aryl Moiety | Aspergillus flavus, Mucor | Significant |

These findings underscore the potential of this compound and its analogs as lead compounds in the development of new antimicrobial agents. The structure-activity relationship observed in these studies provides a valuable framework for designing more potent and selective biocides.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes

The classical synthesis of 5,6-Diphenyl-2,3-dihydropyrazine involves the condensation of benzil (B1666583) with ethylenediamine (B42938). trp.org.inrsc.org However, the future of its synthesis lies in the development of more efficient, economical, and environmentally friendly methods. A significant area of interest is the exploration of one-pot multicomponent reactions, which offer the advantages of reduced reaction times, simplified workup procedures, and higher atom economy. researchgate.net The use of microwave-assisted synthesis is another promising avenue, offering rapid and efficient preparation of dihydropyrazine (B8608421) derivatives. researchgate.net

Furthermore, the development of catalytic systems for the synthesis of pyrazines and their dihydro- precursors is a key research focus. While various catalysts have been explored for pyrazine (B50134) synthesis, many suffer from drawbacks such as harsh reaction conditions and low yields. tandfonline.com Future research will likely focus on developing milder and more efficient catalysts, potentially including organocatalysts and metal-based catalysts, to improve the synthesis of this compound and its analogs. tandfonline.comingentaconnect.com The transition-metal-free diboration, silaboration, and hydroboration of pyrazines to yield N-borylated 1,4-dihydropyrazines represents a novel and high-yield approach that could be adapted for related structures. rsc.org

Investigation of Underexplored Reactivity Profiles

The chemical reactivity of this compound and its derivatives remains an area ripe for exploration. While its reaction with alcoholic alkali to form 2,3-diphenylpyrazine (B73985) and a bipyrazinyl derivative is known, a deeper understanding of its behavior with a wider range of reagents is needed. rsc.org For instance, the photochemical properties of dihydropyrazines have received limited attention and present an opportunity for discovering novel transformations and applications. researchgate.net The study of the photochemical behavior of related 5-aryl-2,3-dihydropyrazine 1,4-dioxides could provide insights into the potential photoreactivity of this compound itself. researchgate.net

Investigating the reactivity of substituted derivatives of this compound is also crucial. The introduction of various functional groups onto the phenyl rings or the dihydropyrazine core could significantly alter its electronic properties and reactivity, leading to the discovery of new chemical transformations and the synthesis of novel compounds with unique properties. For example, the reactivity of 3-hydrazino-5,6-diphenyl-1,2,4-triazine (B187776) towards electron acceptors has been shown to yield novel fused heterocyclic systems, suggesting that similar investigations with this compound could be fruitful. researchgate.net

Advanced Spectroscopic and Imaging Techniques for Characterization

A thorough characterization of this compound and its derivatives is fundamental for understanding its structure-property relationships. While standard spectroscopic techniques like FT-IR, ¹H NMR, and ¹³C NMR are routinely used, advanced methods can provide deeper insights. trp.org.intrp.org.in Techniques such as two-dimensional NMR spectroscopy can be employed for unambiguous structural assignments, especially for more complex derivatives.

Advanced spectroscopic techniques are crucial for elucidating molecular structures, dynamics, and interactions. mdpi.com For instance, X-ray crystallography provides definitive information about the three-dimensional structure, as demonstrated for 5,6-diphenyl-pyrazine-2,3-dicarbonitrile. nih.gov The application of techniques like Raman spectroscopy, particularly surface-enhanced Raman spectroscopy (SERS), could offer detailed vibrational information and enable sensitive detection. unizar-csic.esmdpi.com Furthermore, photoluminescence spectroscopy could be used to investigate the electronic properties and potential light-emitting applications of these compounds. unizar-csic.essemiconductor-digest.com

High-Throughput Screening for Biological Activity

The dihydropyrazine scaffold is a known pharmacophore present in numerous biologically active compounds. tandfonline.com Derivatives of 2,3-dihydropyrazine have shown a range of biological activities, including antibacterial and antifungal properties. trp.org.intrp.org.in High-throughput screening (HTS) methodologies offer a rapid and efficient way to evaluate large libraries of this compound derivatives for a wide range of biological targets. njit.edu

HTS can be employed to screen for various activities, such as antimicrobial, anticancer, and enzyme inhibitory effects. nih.govnih.gov For example, a fluorescence-based HTS assay has been developed for screening inhibitors of Plasmodium dihydroorotate (B8406146) dehydrogenase, a validated drug target for malaria. nih.gov Similar assays could be adapted to screen for inhibitors of other important enzymes. The integration of microfluidics with HTS platforms can further enhance the screening process, allowing for the testing of a large number of compounds in a miniaturized and automated fashion. njit.edu The results from such screens can provide valuable structure-activity relationship (SAR) data, guiding the design and synthesis of more potent and selective drug candidates. trp.org.intrp.org.in

Integration with Computational Drug Discovery and Material Design

Computational methods are becoming indispensable tools in modern chemical research, accelerating the discovery and development of new drugs and materials. eurofinsdiscovery.comnih.govstanford.edu In the context of this compound, computational approaches can be utilized in several key areas.

Drug Discovery:

Virtual Screening: Large virtual libraries of this compound analogs can be screened against various biological targets to identify potential hits. mdpi.com

Molecular Docking: This technique can predict the binding modes and affinities of these compounds within the active sites of proteins, providing insights into their mechanism of action. mdpi.commtu.edunih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of dihydropyrazine derivatives with their biological activities, enabling the prediction of the activity of new compounds. mdpi.com

ADME/T Prediction: Computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties of new drug candidates, helping to prioritize compounds with favorable pharmacokinetic profiles. mdpi.com

Material Design:

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, stability, and reactivity of this compound and its derivatives. mtu.edu This information is crucial for designing new materials with specific electronic and optical properties. For example, DFT calculations have been used to study the properties of a tricyclic-fused furan (B31954) framework derived from a related diphenyl compound. mdpi.com

The integration of computational modeling with experimental validation provides a powerful synergistic approach to accelerate the discovery of novel applications for the this compound scaffold. nih.gov

Sustainability and Green Chemistry Aspects in Synthesis

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ingentaconnect.com The development of greener synthetic routes for this compound is a critical area for future research.

Key areas of focus include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water or ionic liquids. ingentaconnect.com

Catalysis: Employing catalysts, particularly recyclable ones, to improve reaction efficiency and reduce waste. tandfonline.comingentaconnect.com Organocatalysis, for instance, offers an eco-friendly approach to the synthesis of 2,3-dihydropyrazines. ingentaconnect.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. ingentaconnect.com One-pot synthesis and multicomponent reactions are particularly effective in this regard. tandfonline.com

Energy Efficiency: Utilizing energy-efficient methods such as microwave-assisted synthesis to reduce reaction times and energy consumption. researchgate.net

By embracing these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,6-diphenyl-2,3-dihydropyrazine, and how do catalytic conditions influence yield and purity?

- Methodology : The compound can be synthesized via cyclocondensation using oxalic acid as a catalyst under reflux conditions. For example, this compound (3f) was obtained as a white solid (mp 160–162°C) using this method, with structural confirmation via H NMR . Alternatively, a one-pot synthesis via copper(II) reduction in water at 140°C under microwave heating achieves high yields while suppressing aromatization of the dihydropyrazine ring . Key factors include solvent choice (water for microwave reactions), base (KPO), and ligand systems (e.g., PPh for Ru-catalyzed reactions).

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical. For example, dihedral angles between the pyrazine ring and phenyl substituents (44.8–49.5°) and π-π interactions (centroid distance: 3.813 Å) were determined using SHELX software for refinement . Challenges include managing weak scattering from light atoms (e.g., H, N) and ensuring data-to-parameter ratios >14.6 to reduce overfitting . Software like ORTEP-3 aids in visualizing hydrogen bonding and non-covalent interactions .

Advanced Research Questions

Q. How does the conformational flexibility of this compound influence its reactivity in catalytic C–H activation?

- Methodology : The dihydropyrazine ring’s flexibility allows chelation-assisted Ru(II)-catalyzed ortho-C–H bond arylations. For instance, up to four arylations were achieved using [RuCl(p-cymene)]/PPh in water under microwave conditions. The non-aromatic ring promotes ruthenacycle formation, enabling multiple functionalizations. In contrast, rigid aromatic analogs (e.g., 2,3-diphenylpyrazine) show limited reactivity . Reaction monitoring via H NMR and LC-MS is essential to track intermediate aromatization.

Q. What computational strategies predict the pharmacokinetic behavior of this compound-based ligands?

- Methodology : SwissADME and Molinspiration tools evaluate parameters like topological polar surface area (TPSA: 56.99–58.04 Å) and rotatable bonds (nROTBs). The dihydropyrazine backbone contributes 2–3 nROTBs, while phenyl groups add flexibility. Compounds exceeding nROTBs >9 (e.g., D1-A2-D1) risk reduced binding efficiency. Molecular dynamics simulations can model interactions with macromolecular targets .

Q. How do non-covalent interactions in coordination polymers containing this compound affect their stability?

- Methodology : DFT studies (Bader’s AIM theory) quantify cuprophilic and π-stacking interactions. For example, in {[Cu(μ-L2)Br]·CHO} (L2 = this compound), weak C–H···Br and π-π interactions stabilize the polymer. Natural bond orbital (NBO) analysis identifies charge transfer between Cu(I) and the ligand’s nitrogen atoms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.